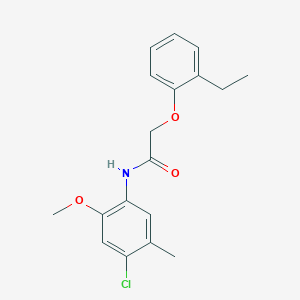

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-4-13-7-5-6-8-16(13)23-11-18(21)20-15-9-12(2)14(19)10-17(15)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBUYXKJHDGPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on various studies, highlighting its efficacy against different pathogens and cancer cell lines.

Chemical Structure

The compound can be characterized by its specific chemical structure, which includes:

- A chloro-substituted phenyl group.

- A methoxy group at the ortho position.

- An ethylphenoxy moiety linked through an acetamide functional group.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study screening various N-substituted phenyl-2-chloroacetamides found that halogenated derivatives were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Low | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available.

Anticancer Activity

In vitro studies have also explored the anticancer potential of similar compounds. For example, derivatives of chloroacetamides have shown promise in inhibiting the growth of various cancer cell lines. The mechanism often involves interaction with cellular pathways that regulate apoptosis and proliferation .

The biological activity of this compound is hypothesized to stem from its ability to penetrate cell membranes effectively due to its lipophilic nature. The presence of halogen atoms and methoxy groups enhances the compound's interaction with lipid bilayers, facilitating better absorption into microbial cells or cancerous tissues .

Case Studies

- Antimicrobial Screening : A study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides demonstrated varying degrees of antimicrobial activity. The compounds were tested against common pathogens, confirming that structural modifications significantly influence efficacy .

- Cytotoxicity Assays : Another research effort focused on assessing the cytotoxic effects of chloroacetamides on cancer cell lines. Results indicated a dose-dependent response, suggesting potential for these compounds in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Structural and Functional Analysis

Substituent Effects on Lipophilicity :

- The ethyl group in the target compound increases lipophilicity (logP) compared to analogs with methoxy (e.g., ) or nitro groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

- Methoxy groups (e.g., in and ) introduce moderate polarity, balancing solubility and bioavailability.

Electronic Effects: Nitro groups (e.g., ) are strong electron-withdrawing groups, making compounds more reactive in electrophilic substitution or reduction reactions. Amino groups (e.g., ) act as electron donors, improving solubility and enabling hydrogen-bond interactions with biological targets.

Biological Activity Correlations: Herbicidal analogs (e.g., alachlor ) share chloroacetamide backbones but differ in nitrogen substituents (e.g., methoxymethyl vs. ethylphenoxy), affecting target enzyme specificity. Heterocyclic derivatives (e.g., ) exhibit enhanced binding to biological receptors via π-π stacking or hydrogen bonding with pyridine/quinolinone moieties.

Synthetic Considerations: Compounds with sulfanyl groups (e.g., ) require specialized protection strategies due to sulfur’s reactivity. Nitro-containing derivatives (e.g., ) may involve nitration steps, whereas ethylphenoxy analogs likely employ alkylation or coupling reactions.

Q & A

Q. How do in vitro cytotoxicity results correlate with in vivo efficacy models, and what factors contribute to observed disparities?

- Key Factors :

- Bioavailability : Poor solubility (logP > 3.5) limits in vivo absorption despite potent in vitro activity .

- Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.